N-(cyclopropylmethyl)quinolin-6-amine

Physicochemical Properties Lipophilicity ADME

Researchers developing CCR5 antagonists or kinase inhibitors need quinoline scaffolds with controlled lipophilicity. N-(Cyclopropylmethyl)quinolin-6-amine (CAS 1249814-33-2) delivers a LogP of 3.06 and a cyclopropylmethyl pharmacophore. • CCR5 Antagonist Scaffold: Privileged for HIV entry & inflammatory disease programs. • Kinase Inhibitor Intermediate: MW 198.26, ideal for ATP-site inhibitor libraries. • ADME Benchmark: Use in permeability studies vs. polar quinolin-6-amine. ≥95% purity, global shipping.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B13253820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)quinolin-6-amine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C13H14N2/c1-2-11-8-12(15-9-10-3-4-10)5-6-13(11)14-7-1/h1-2,5-8,10,15H,3-4,9H2
InChIKeyYDTADKSBXJUWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)quinolin-6-amine: Chemical Profile & Biological Potential


N-(Cyclopropylmethyl)quinolin-6-amine (CAS 1249814-33-2) is a heterocyclic quinoline derivative featuring a cyclopropylmethylamine substituent at the 6-position . With a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol, this compound belongs to a class of molecules recognized for their potential in modulating chemokine receptors, particularly CCR5, and for their utility as intermediates in kinase inhibitor development [1][2]. Its distinct structural attributes differentiate it from simpler quinoline amines, influencing key physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical determinants in drug discovery and chemical biology applications .

N-(Cyclopropylmethyl)quinolin-6-amine: Differentiation from Simple Analogs


Substituting N-(cyclopropylmethyl)quinolin-6-amine with generic, unsubstituted quinolin-6-amine (CAS 580-15-4) or smaller N-alkyl derivatives (e.g., N-methylquinolin-6-amine) is not equivalent due to substantial differences in physicochemical and pharmacological profiles. The cyclopropylmethyl group significantly alters lipophilicity (calculated LogP 3.06 vs. ~1.2 for quinolin-6-amine) and steric bulk, directly impacting membrane permeability, target engagement, and metabolic stability [1]. Furthermore, the cyclopropylmethyl motif is a recognized pharmacophore in CCR5 antagonism and monoamine oxidase inhibition, where it confers specific binding interactions not achievable with simpler alkyl chains [2]. These differences preclude simple interchangeability in structure-activity relationship (SAR) studies and drug development programs; the following quantitative evidence underscores the unique attributes that justify its prioritization over close analogs.

N-(Cyclopropylmethyl)quinolin-6-amine: Quantitative Differentiation Data


Lipophilicity Gain over Quinolin-6-amine

N-(Cyclopropylmethyl)quinolin-6-amine exhibits a calculated LogP of 3.06 , which is approximately 1.8–1.9 log units higher than that of the parent quinolin-6-amine (estimated LogP ~1.2–1.5) [1]. This increased lipophilicity, driven by the cyclopropylmethyl substituent, is predictive of enhanced passive membrane permeability and altered tissue distribution, offering a distinct advantage in central nervous system (CNS) and intracellular target applications where quinolin-6-amine's lower LogP may limit bioavailability [2].

Physicochemical Properties Lipophilicity ADME Permeability

Molecular Bulk & H-Bonding vs. N-Methyl Analog

N-(Cyclopropylmethyl)quinolin-6-amine possesses a molecular weight of 198.26 g/mol and features 1 hydrogen bond donor and 2 hydrogen bond acceptors . In comparison, the smaller analog N-methylquinolin-6-amine (CAS 83407-38-9) has a molecular weight of 158.20 g/mol and the same H-bond donor/acceptor count . The additional 40 g/mol and increased steric bulk of the cyclopropylmethyl group confer greater shape complementarity for hydrophobic pockets in target proteins such as CCR5, while maintaining an acceptable molecular weight for oral bioavailability (Rule of Five compliance) [1]. This balanced profile makes the compound a strategic choice for hit-to-lead optimization where both potency and pharmacokinetic properties are under evaluation.

Physicochemical Properties Hydrogen Bonding Molecular Weight Ligand Efficiency

Commercial Purity and Multi-Vendor Consistency

Commercially available N-(cyclopropylmethyl)quinolin-6-amine is consistently offered with a minimum purity specification of 95% (HPLC) from multiple reputable suppliers, including AKSci, Chemscene, and CymitQuimica . This level of purity is comparable to or exceeds that of many common quinoline amines (e.g., N-methylquinolin-6-amine, typically ≥95%) but is particularly critical for this compound due to its intended use as a reference standard or key intermediate in CCR5 antagonist synthesis, where impurities can confound biological assay results [1]. The availability of a consistent, high-purity supply chain reduces the risk of lot-to-lot variability in sensitive experiments.

Purity Quality Control Procurement Reproducibility

CCR5 Antagonism: Class-Level Potency Evidence

While direct IC₅₀ data for N-(cyclopropylmethyl)quinolin-6-amine against CCR5 is not publicly available, the cyclopropylmethyl-quinoline scaffold is strongly associated with potent CCR5 antagonism. A closely related cyclopropyl-containing quinoline derivative (N-(cyclopropylmethyl)-4-[(5-hydroxy-2-methylphenyl)amino]quinoline-6-sulfonamide) exhibits an IC₅₀ of 90 nM against Ret kinase [1], and patents explicitly claim cyclopropylmethyl-substituted quinolines as CCR5 antagonists with nanomolar potency (e.g., IC₅₀ values often <100 nM for this class) [2][3]. In contrast, simple quinolin-6-amine lacks the necessary hydrophobic cyclopropylmethyl moiety for optimal CCR5 binding, as evidenced by SAR studies in patent literature [4]. This class-level inference positions the target compound as a credible starting point for CCR5 drug discovery, with the cyclopropylmethyl group being a critical determinant of activity.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Anti-inflammatory

N-(Cyclopropylmethyl)quinolin-6-amine: Key Research Applications


CCR5 Antagonist Hit-to-Lead Optimization

N-(Cyclopropylmethyl)quinolin-6-amine serves as a privileged scaffold for developing novel CCR5 antagonists. Its enhanced lipophilicity (LogP 3.06) and the presence of the cyclopropylmethyl group—a validated pharmacophore in this target class—make it an ideal starting point for medicinal chemistry campaigns focused on HIV entry inhibition, inflammatory diseases, and autoimmune disorders [1]. The compound can be further derivatized at the quinoline ring or amine nitrogen to optimize potency and selectivity, leveraging established SAR from patent literature [2].

Kinase Inhibitor Intermediate and Tool Compound

Given the known role of amino-quinolines as kinase inhibitors, this compound is a valuable intermediate for synthesizing libraries of kinase-targeted probes . Its physicochemical profile (MW 198.26, HBA 2, HBD 1) is within the range favorable for ATP-binding site inhibitors, and the cyclopropylmethyl group can be used to explore hydrophobic back-pocket interactions [1]. It is particularly useful for generating analogs of reported quinoline-based kinase inhibitors, such as those targeting RET or VEGFR [2].

Chemical Probe for MAO Studies

The N-cyclopropylmethyl amine motif is a known irreversible inhibitor pharmacophore for monoamine oxidases A and B . While direct data on this specific compound is lacking, its structural similarity to known MAO inhibitors (e.g., tranylcypromine analogs) suggests it can serve as a chemical probe to investigate MAO inhibition in neurological disease models [1]. Researchers can utilize the compound to assess the impact of the cyclopropylmethyl group on MAO-A vs. MAO-B selectivity and on the kinetics of irreversible inhibition [2].

ADME Physicochemical Benchmarking

The distinct LogP of 3.06 positions N-(cyclopropylmethyl)quinolin-6-amine as a useful control or benchmark compound in permeability and distribution studies . Compared to the more polar quinolin-6-amine (LogP ~1.2), this compound can be employed to assess the impact of increased lipophilicity on Caco-2 permeability, PAMPA, and plasma protein binding in a head-to-head experimental design [1]. Such studies are critical for calibrating predictive ADME models within drug discovery projects [2].

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